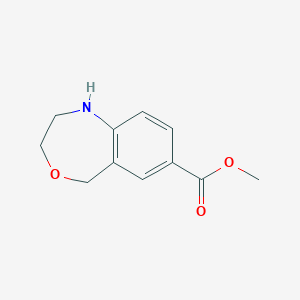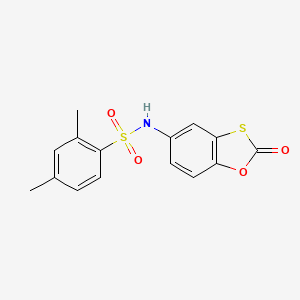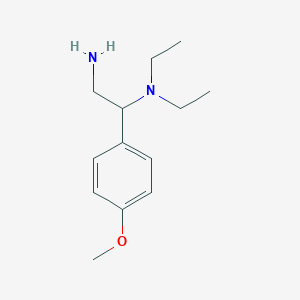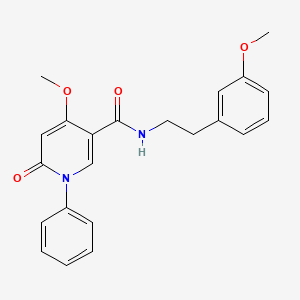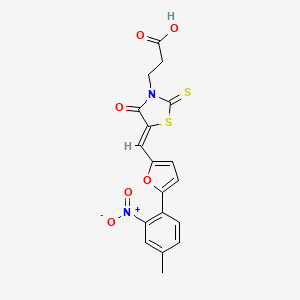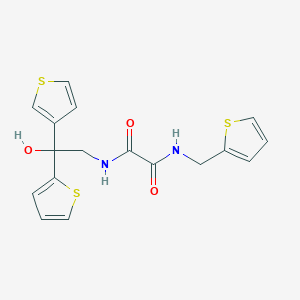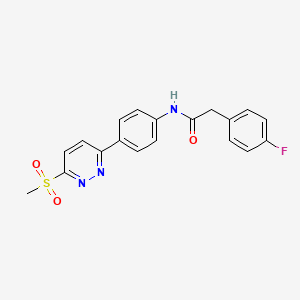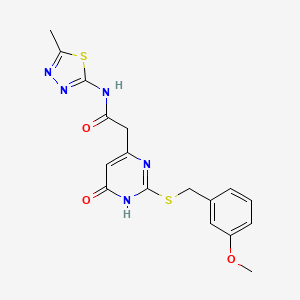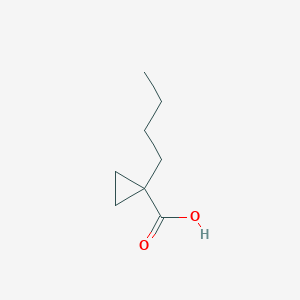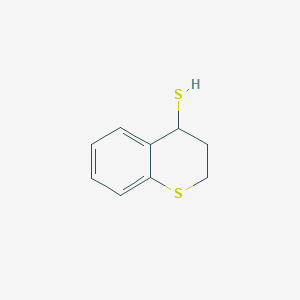![molecular formula C23H15N3 B2576732 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline CAS No. 914090-70-3](/img/structure/B2576732.png)
8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline” is a chemical compound with the molecular formula C23H15N3 . It is also known as 2,6-di(quinolin-8-yl)pyridine .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 2,6-di(quinolin-8-yl)pyridines were prepared via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction or via a one-step ring-forming reaction generating the central pyridine ring . Another method involves a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of “8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline” involves 26 atoms and 30 bonds . The structure also suggests the presence of 3 hydrogen bond acceptors and 2 freely rotating bonds .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 519.4±45.0 °C at 760 mmHg, and a flash point of 230.7±21.7 °C . It also has a molar refractivity of 105.4±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 267.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis Approaches : One study discusses the synthesis of 8-Hydroxy(methoxy)-substituted 2-[6-(1-Methylindol-3-yl)pyridin-2-yl]quinoline ligands, which were synthesized through a combination of SNH reaction and aza-Diels–Alder reaction, with demethylation occurring during the reaction process (Savchuk et al., 2021).
Antifungal Activity : Another research found that diverse 2-pyridinyl quinolines exhibited activities against dermatophytes, with specific compounds showing broad-spectrum action against clinically important fungi (Kouznetsov et al., 2012).
Heteroarylation Methods : A study on heteroarylation of pyridin-2-yl and quinolin2-ylacetonitriles by chloroquinoxalines provides a method for synthesizing 1-R-2-amino-3-heteroarylpyrrolo[2,3-b]quinoxalines, which contain pyridine and quinoline nuclei (Kozynchenko et al., 1990).
Antimicrobial Activities : Research on transition metal complexes of ligands containing quinoline and pyridine terminal groups found these compounds to exhibit antibacterial, antifungal, and pesticide activities (Zhang et al., 2011).
Coordination Behavior and Cytotoxicity : A study on carboxamide palladium(II) complexes, which included N-(quinolin-8-yl)quinoline-2-carboxamide, evaluated their coordination behavior, DNA/BSA interactions, and in vitro cytotoxicity against various cancer cell lines, showing potent cytotoxic effects (Omondi et al., 2021).
Synthesis of Derivatives for Biological Activity : Research on 4 H -pyrano[3,2- c ]quinoline derivatives explored their synthesis and potential biological activities, including antiplasmodial and antifungal properties (Vandekerckhove et al., 2015).
Anticancer Activities : Quinoline compounds, including 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline derivatives, have been studied for their anticancer activities, mechanisms of action, and selective activity against various cancer drug targets (Solomon & Lee, 2011).
Zukünftige Richtungen
The future directions for “8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline” could involve further exploration of its potential applications. Given the wide range of biological activities exhibited by quinoline derivatives, this compound could be investigated for potential uses in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Eigenschaften
IUPAC Name |
8-(6-quinolin-8-ylpyridin-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3/c1-6-16-8-4-14-24-22(16)18(10-1)20-12-3-13-21(26-20)19-11-2-7-17-9-5-15-25-23(17)19/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCRCENCVUTAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=NC(=CC=C3)C4=CC=CC5=C4N=CC=C5)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-6-methylsulfanylpyridine-3-carboxamide](/img/structure/B2576650.png)
![2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B2576651.png)
![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2576652.png)
